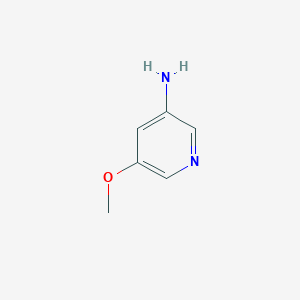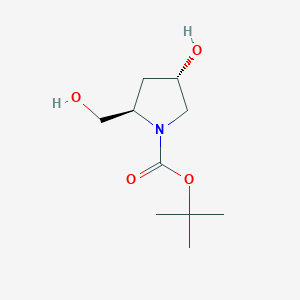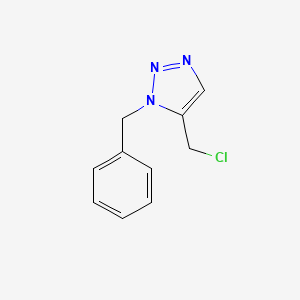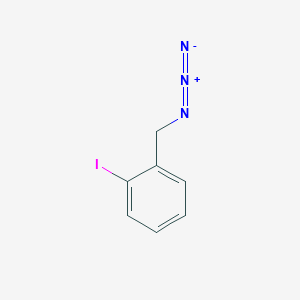
1-(Azidomethyl)-2-iodobenzene
Overview
Description
1-(Azidomethyl)-2-iodobenzene is an organic compound that features both an azide group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-iodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 2-methylbenzyl alcohol to form 2-iodobenzyl alcohol. This intermediate is then converted to 2-iodobenzyl chloride using thionyl chloride. Finally, the azidation of 2-iodobenzyl chloride with sodium azide yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, or thiols in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts and alkynes in organic solvents.
Reduction Reactions: Triphenylphosphine or hydrogen gas with a suitable catalyst.
Major Products:
Substitution Reactions: Products include various substituted benzyl derivatives.
Cycloaddition Reactions: Products include triazole derivatives.
Reduction Reactions: Products include benzylamines.
Scientific Research Applications
1-(Azidomethyl)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds and bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2-iodobenzene is primarily based on the reactivity of its functional groups:
Comparison with Similar Compounds
1-(Azidomethyl)-2-iodobenzene can be compared with other similar compounds, such as:
1-(Azidomethyl)-5H-tetrazole: This compound also contains an azide group and is used in energetic materials.
1-(Azidomethyl)-4-chlorobenzene: This compound has a chlorine atom instead of iodine and exhibits different reactivity.
1-(Azidomethyl)-4-nitrobenzene: This compound has a nitro group, which significantly alters its chemical properties.
Uniqueness: this compound is unique due to the presence of both an azide group and an iodine atom, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(azidomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLSCZYFOAARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469510 | |
| Record name | 1-azidomethyl-2-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405198-82-5 | |
| Record name | 1-azidomethyl-2-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1-(azidomethyl)-2-iodobenzene play in the synthesis of benzo-fused thiacycles?
A1: this compound serves as a crucial starting material in the copper-catalyzed one-pot synthesis of 4H-benzo[e][1,3]thiazines []. The reaction proceeds through a tandem process involving an intermolecular C–S coupling between this compound and a sulfur source (potassium thioacetate, thiobenzoate, or ethyl xanthogenate), followed by an intramolecular cyclization. This method bypasses the need to isolate the imine intermediate, offering a streamlined approach to these valuable heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



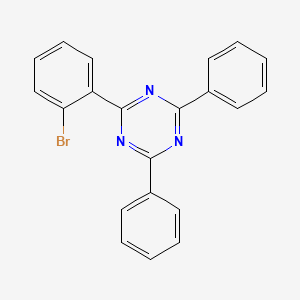
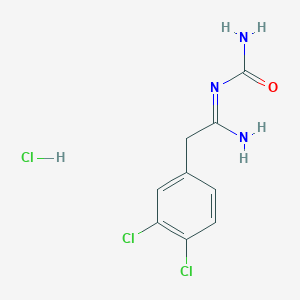

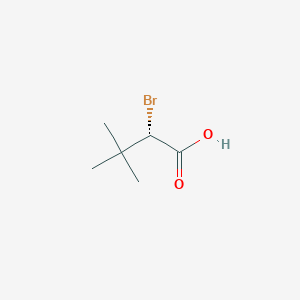
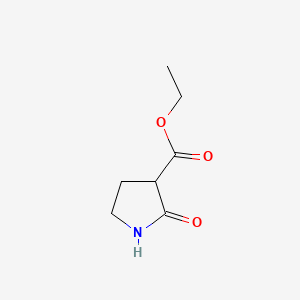
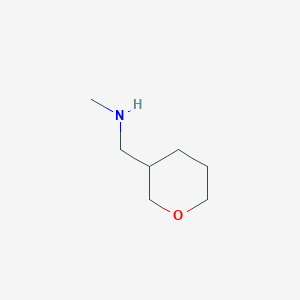
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
